molecular formula C11H12O8 B1214075 Fukiic acid CAS No. 35388-56-8

Fukiic acid

Numéro de catalogue: B1214075
Numéro CAS: 35388-56-8
Poids moléculaire: 272.21 g/mol
Clé InChI: PHFSBARLASYIFM-LDYMZIIASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fukiic acid, also known as fukiate, belongs to the class of organic compounds known as phenylpropanoic acids. Phenylpropanoic acids are compounds with a structure containing a benzene ring conjugated to a propanoic acid. This compound is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in green vegetables. This makes this compound a potential biomarker for the consumption of this food product.

Applications De Recherche Scientifique

Enzyme Inhibition

Alpha-Amylase and Carboxypeptidase A Inhibition

Fukiic acid esters have demonstrated significant inhibitory activities against alpha-amylase and carboxypeptidase A. In a study, this compound exhibited a 50% inhibitory concentration (IC50) of 2.41×105M2.41\times 10^{-5}\,\text{M}, which was more potent than acarbose, a common alpha-amylase inhibitor used in diabetes management . Additionally, this compound showed strong inhibition of carboxypeptidase A, suggesting its potential use in regulating digestive enzymes .

Collagenolytic Activity Inhibition

This compound and its derivatives have also been studied for their ability to inhibit collagenolytic enzymes. The compound showed an inhibition rate between 47-64% at low concentrations (0.22-0.24 µM), indicating its potential application in preventing collagen degradation associated with various pathological conditions, including inflammation and wound healing . This suggests that this compound could be beneficial in therapeutic formulations aimed at enhancing skin repair mechanisms.

Antiviral Properties

Recent research has identified this compound as a promising antiviral agent against enterovirus A71 (EV-A71), which is known to cause hand, foot, and mouth disease. This compound derivatives demonstrated effective antiviral activity within the low micromolar range against clinical isolates of EV-A71 . The bioassay-guided purification of extracts from Cimicifuga heracleifolia revealed that this compound and related compounds could serve as novel antiviral agents, potentially paving the way for new treatments for viral infections .

Antioxidant Activity

This compound has been linked to antioxidant properties, which may contribute to its therapeutic effects. The phenolic structure of this compound allows it to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is critical in the context of chronic diseases where oxidative damage plays a significant role .

Potential in Cancer Therapy

Studies have indicated that extracts containing this compound can exert antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer) and T47D . The mechanism involves the induction of apoptosis in cancer cells, suggesting that this compound may be explored further as a complementary treatment in oncology.

Data Table: Summary of this compound Applications

Application AreaFindingsReferences
Enzyme InhibitionInhibits alpha-amylase (IC50: 2.41×1052.41\times 10^{-5} M) and carboxypeptidase A
Collagen PreservationInhibits collagenolytic activity (47-64% inhibition at low concentrations)
Antiviral ActivityEffective against enterovirus A71 (low micromolar range)
Antioxidant PropertiesScavenges free radicals; reduces oxidative stress
Cancer Therapy PotentialInduces apoptosis in MCF-7 breast cancer cells

Propriétés

Numéro CAS

35388-56-8

Formule moléculaire

C11H12O8

Poids moléculaire

272.21 g/mol

Nom IUPAC

(2R,3S)-2-[(3,4-dihydroxyphenyl)methyl]-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C11H12O8/c12-6-2-1-5(3-7(6)13)4-11(19,10(17)18)8(14)9(15)16/h1-3,8,12-14,19H,4H2,(H,15,16)(H,17,18)/t8-,11-/m1/s1

Clé InChI

PHFSBARLASYIFM-LDYMZIIASA-N

SMILES

C1=CC(=C(C=C1CC(C(C(=O)O)O)(C(=O)O)O)O)O

SMILES isomérique

C1=CC(=C(C=C1C[C@@]([C@@H](C(=O)O)O)(C(=O)O)O)O)O

SMILES canonique

C1=CC(=C(C=C1CC(C(C(=O)O)O)(C(=O)O)O)O)O

Key on ui other cas no.

35388-56-8

Description physique

Liquid

Synonymes

fukiic acid

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fukiic acid
Reactant of Route 2
Fukiic acid
Reactant of Route 3
Fukiic acid
Reactant of Route 4
Fukiic acid
Reactant of Route 5
Fukiic acid
Reactant of Route 6
Reactant of Route 6
Fukiic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.